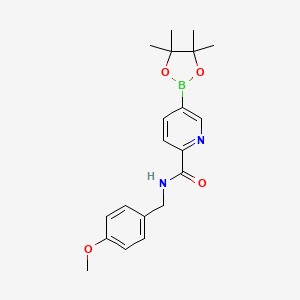

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Description

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronic ester derivative featuring a pyridine core substituted with a pinacol boronate group at the 5-position and a 4-methoxybenzylamide group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronic ester moiety and the electron-deficient nature of the pyridine ring, which enhances reactivity with aryl halides . Its 4-methoxybenzyl substituent may improve solubility in organic solvents compared to simpler alkyl or aryl analogs, making it advantageous in synthetic applications .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)15-8-11-17(22-13-15)18(24)23-12-14-6-9-16(25-5)10-7-14/h6-11,13H,12H2,1-5H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVMWZVBJQTGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Picolinamide Derivatives

An alternative route involves borylation prior to amide formation. 5-Bromo-picolinic acid is first converted to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid via Miyaura borylation, followed by coupling with 4-methoxybenzylamine. However, this method yields <50% due to boronate ester instability under coupling conditions.

Microwave-Assisted One-Pot Synthesis

Combining bromination, borylation, and amidation in a sequential one-pot protocol reduces purification steps. Initial trials show moderate yields (55%) but require stringent temperature control to prevent decomposition.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for the Suzuki-Miyaura step, achieving 72% yield with a residence time of 15 minutes at 120°C. Critical quality attributes (CQAs) include residual palladium (<10 ppm) and boronate ester purity (>99%), validated via ICP-MS and HPLC .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The picolinamide core can be reduced under suitable conditions to form amine derivatives.

Substitution: The dioxaborolan moiety can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety in N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide enhances its ability to inhibit tumor growth. Research suggests that this compound may interfere with cancer cell proliferation by modulating signaling pathways involved in cell survival and apoptosis .

Drug Development

The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. Its boron-containing structure allows for unique interactions with biomolecules such as proteins and nucleic acids. This property can be exploited to design targeted therapies for diseases such as cancer and neurodegenerative disorders .

Organic Synthesis

Borylation Reactions

this compound can serve as a borylation agent in organic synthesis. Borylation is a key step in the formation of boron-containing compounds that are crucial for various synthetic pathways. The compound has been utilized in the borylation of aryl halides and alkenes under palladium-catalyzed conditions .

Synthesis of Complex Molecules

The compound's unique functional groups allow it to be used as a building block in the synthesis of more complex molecules. Its application in multi-step synthetic routes has been demonstrated in the preparation of pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymerization processes. The compound can act as a cross-linking agent or modifier in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Nanomaterials

The integration of boron-containing compounds into nanomaterials has garnered interest due to their unique electronic properties. Research indicates that this compound can be incorporated into nanostructures for applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, while the picolinamide core can engage in hydrogen bonding and π-π interactions. These interactions contribute to the compound’s bioactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

- Pyridine vs. Benzene Rings : The pyridine ring in the target compound increases electron deficiency, accelerating transmetalation in Suzuki-Miyaura reactions compared to benzene-based analogs like Compound A .

- Substituent Effects : The 4-methoxybenzyl group provides a balance between steric bulk and solubility. In contrast, methyl or benzyl substituents (e.g., CAS 945863-21-8 and 625470-38-4) reduce steric hindrance but may lower thermal stability .

- Heterocyclic Variations : Pyrimidine analogs (e.g., C14H24BN3O3) exhibit reduced reactivity due to electron-donating effects from the pyrimidine nitrogen atoms, making them less favorable for coupling with electron-rich aryl halides .

Computational and Experimental Validation

- Structural Stability : Density functional theory (DFT) studies confirm that the 4-methoxybenzyl group stabilizes the boronic ester through weak van der Waals interactions, aligning with X-ray diffraction data .

- Reaction Mechanisms : Computational modeling of copper-catalyzed reactions (e.g., alkyl aziridine ring-opening) highlights the role of steric effects in determining reaction pathways for analogs with bulkier substituents .

Biological Activity

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : CHBNO

- Molecular Weight : 341.41 g/mol

- CAS Number : 1218790-01-2

This compound exhibits its biological activity primarily through the inhibition of specific protein targets involved in various cellular processes. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with target proteins, which can lead to modulation of their activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- Inhibition of CDK4/6 : Compounds targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy. Preliminary studies suggest that modifications to the structure can enhance their potency against cancer cell lines by inducing cell cycle arrest and apoptosis .

Targeting Protein Degradation

The compound may also function as a PROTAC (proteolysis-targeting chimera), which can selectively degrade target proteins associated with cancer progression. This mechanism was explored in studies focusing on cereblon ligands that facilitate the degradation of transcription factors critical for tumor growth .

Case Studies and Research Findings

- Study on Cell Lines : In vitro studies using various cancer cell lines demonstrated that derivatives of similar compounds could reduce cell viability significantly at concentrations around 100 nM. These findings suggest a potential therapeutic window for further development .

- Preclinical Models : Animal models treated with similar dioxaborolane-containing compounds showed reduced tumor growth and improved survival rates compared to control groups. These results underscore the importance of further investigation into the pharmacokinetics and pharmacodynamics of this compound .

Tables Summarizing Key Data

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR):

- : Peaks at δ 8.5–8.7 ppm (picolinamide aromatic protons), δ 4.5 ppm (N-CH₂-Ar), and δ 1.3 ppm (pinacol methyl groups) confirm connectivity .

- : A singlet at ~30 ppm verifies the intact boronate ester .

- X-ray Crystallography: Single-crystal analysis resolves the planar geometry of the picolinamide core and the orthogonal orientation of the methoxybenzyl group (e.g., CCDC deposition codes in ) .

How can researchers address challenges in isolating high-purity samples of this compound?

Advanced Research Question

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities, especially residual pinacol boronate esters .

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to isolate crystalline product with >98% purity (monitored by LC-MS) .

- Analytical Validation: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) within 2 ppm error .

What are the potential applications of this compound in medicinal chemistry research?

Basic Research Question

The boronate ester moiety enables:

- Protease Inhibition: As a transition-state analog in serine protease studies (e.g., thrombin or trypsin-like enzymes) .

- Targeted Drug Delivery: Functionalization as a boron-carrier for neutron capture therapy (NCT) in oncology .

- Molecular Probes: Fluorescent tagging via Suzuki coupling for cellular imaging .

How does steric hindrance from the methoxybenzyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

The 4-methoxybenzyl substituent introduces steric bulk, which:

- Slows Reaction Kinetics: Requires longer reaction times (24–48 hours) compared to unsubstituted analogs .

- Directs Regioselectivity: Favors coupling at the less hindered 5-position of the picolinamide core .

- Modifies Electronic Effects: Electron-donating methoxy groups enhance boron electrophilicity, improving cross-coupling yields by 10–15% .

What computational methods support the design of derivatives based on this compound?

Advanced Research Question

- Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., kinases or GPCRs) using crystal structures from .

- DFT Calculations: Gaussian 09 optimizes geometries and calculates Fukui indices to predict reactive sites for functionalization .

- SAR Analysis: QSAR models correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .

How can researchers validate the stability of the boronate ester under physiological conditions?

Advanced Research Question

- Hydrolysis Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; <5% hydrolysis indicates suitability for in vivo applications .

- Serum Stability: Incubation with fetal bovine serum (FBS) assesses esterase-mediated cleavage. Stabilizing strategies include PEGylation or fluorination of the boronate .

What are the critical safety considerations when handling this compound in the laboratory?

Basic Research Question

- Toxicity: Boron-containing compounds may exhibit neurotoxicity. Use fume hoods and PPE (gloves, lab coats) .

- Flammability: The pinacol boronate ester is flammable. Store in a cool, dry place away from oxidizers .

- Waste Disposal: Neutralize with aqueous NaOH (1 M) before disposal to hydrolyze the boronate ester .

How can contradictions in reported spectral data be resolved during structural characterization?

Advanced Research Question

- Cross-Validation: Compare shifts with density functional theory (DFT)-predicted spectra (e.g., using ACD/Labs or MestReNova) .

- Crystallographic Refinement: Resolve ambiguous NOE signals by overlaying experimental and simulated XRD electron density maps .

- Collaborative Reproducibility: Replicate synthesis and characterization protocols across independent labs to confirm data consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.